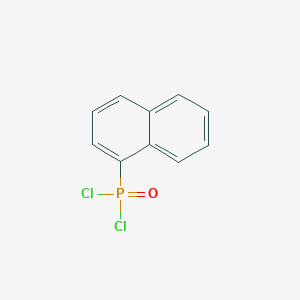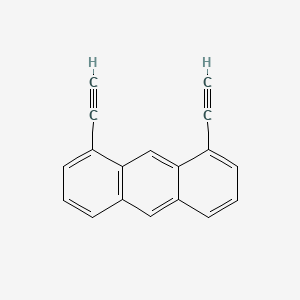
1,8-Diethynylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diethynylanthracene is an organic compound that belongs to the family of dialkynylanthracenes It is characterized by the presence of two ethynyl groups attached to the 1 and 8 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diethynylanthracene can be synthesized through several methods. One common approach involves the deprotonation of terminal ethynyl units with n-butyllithium, followed by reaction with catechol-chloroborane, resulting in the formation of the desired compound . Another method includes the use of 2-hydroxypropyl-protecting groups, where 1,8-dialkynylanthracene photo-dimers are prepared in a head-to-head configuration by UV irradiation on a multi-gram scale . The combination of non-covalent hydrogen bonds and π–π interactions induces the formation of the syn-isomer in up to 85% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the UV irradiation method, which allows for multi-gram scale production.
Chemical Reactions Analysis
Types of Reactions
1,8-Diethynylanthracene undergoes various chemical reactions, including:
Silylation Reactions: Reaction with 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes and 1,2-dichlorotetramethyldisilane to form silaanthracenophanes.
Hydrometalation Reactions: Hydrosilylation, hydroboration, and hydroalumination reactions based on group 13 and 14 elements.
Diels-Alder Reactions: Acts as a classic diene in Diels-Alder reactions, particularly at the 9,10-positions of the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, catechol-chloroborane, 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes, and 1,2-dichlorotetramethyldisilane. Reaction conditions often involve UV irradiation, non-polar solvents, and specific temperature controls to achieve desired yields and selectivity.
Major Products Formed
Major products formed from these reactions include silaanthracenophanes, bidentate Lewis acids, and various Diels-Alder adducts, depending on the specific reaction and conditions employed .
Scientific Research Applications
1,8-Diethynylanthracene has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,8-diethynylanthracene involves its ability to form stable adducts with various substrates through non-covalent interactions, such as hydrogen bonds and π–π interactions . These interactions enable the compound to act as a host for Lewis-base substrates, forming impressive networks with molecules like hydrazine . The molecular targets and pathways involved include the formation of stable (1,3)-adducts with pyrimidine and other substrates .
Comparison with Similar Compounds
1,8-Diethynylanthracene can be compared with other similar compounds, such as:
1,2-Diethynylbenzene: Used to prepare bidentate Lewis acids through hydrometalation reactions.
1,8-Naphthalenediyl Frameworks: Suitable for the μ(1,1)-chelation of anions.
1,8-Triptycenediyl Derivatives: Capable of forming μ(1,2)-chelates with substrates having adjacent binding sites.
The uniqueness of this compound lies in its ability to form tetradentate Lewis acids and its high selectivity in binding different substrates due to its rigid organic backbone and specific structural configuration .
Properties
CAS No. |
78053-58-4 |
|---|---|
Molecular Formula |
C18H10 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1,8-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-7-5-9-15-11-16-10-6-8-14(4-2)18(16)12-17(13)15/h1-2,5-12H |
InChI Key |
DAVBVBBKKWZYOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
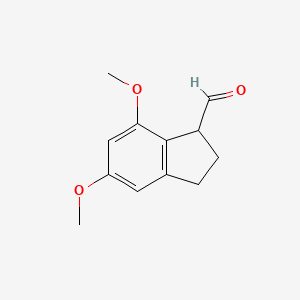
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
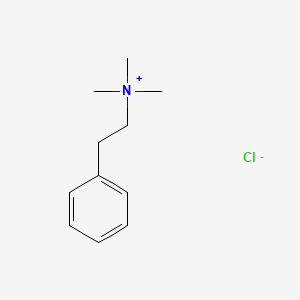
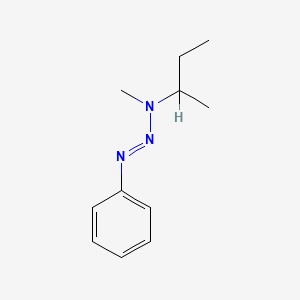
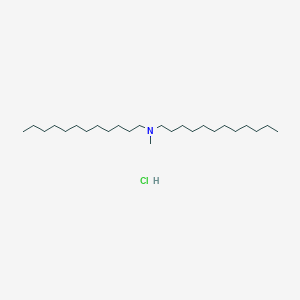


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
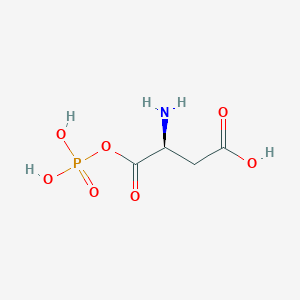
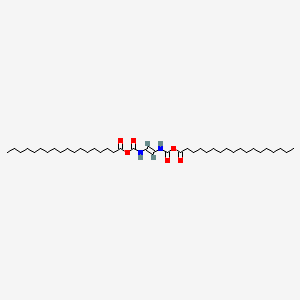
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
